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Compound of Interest

Compound Name: Medrogestone

Cat. No.: B1676145

In the landscape of synthetic progestins, Medrogestone and Medroxyprogesterone Acetate
(MPA) are two prominent compounds utilized in various therapeutic areas, including hormone
replacement therapy and the management of gynecological disorders. While both are
derivatives of progesterone and exert their primary effects through the progesterone receptor,
their distinct structural modifications lead to differences in their pharmacokinetic and
pharmacodynamic profiles. This guide provides a comprehensive, data-driven comparison of
Medrogestone and MPA to inform researchers, scientists, and drug development
professionals.

Physicochemical and Pharmacokinetic Profiles

Medrogestone and Medroxyprogesterone Acetate exhibit key differences in their chemical
structures that influence their absorption, distribution, metabolism, and excretion. MPA is
available in both oral and long-acting injectable formulations, the latter providing a sustained
release over several months.[1] Medrogestone is administered orally and is noted for its high
bioavailability.[2]

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
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Parameter

Medrogestone

Medroxyprogestero
ne Acetate (Oral)

Medroxyprogestero
he Acetate
(Injectable)

Chemical Structure

6,17a-dimethyl-4,6-
pregnadiene-3,20-
dione

17a-hydroxy-6a-
methylprogesterone

acetate

17a-hydroxy-6a-
methylprogesterone

acetate

Bioavailability

Nearly 100%]2]

Variable

Slow absorption from

injection site[1]

Protein Binding

~95% (mainly
albumin)[2]

~86% (mainly
albumin)[3]

~86% (mainly
albumin)[3]

Metabolism

Hepatic (primarily
hydroxylation)[2]

Extensively hepatic
(CYP450 enzymes)[3]

Extensively hepatic
(CYP450 enzymes)[3]

Elimination Half-life

35-36 hours[2]

~50 days (apparent,
after IM injection)[3]

~50 days (apparent,
after IM injection)[3]

Peak Plasma

Concentration (Cmax)

10-15 ng/mL (after 10

mg oral dose)[2]

1to 7 ng/mL (after
150 mg IM dose,

reached in ~3 weeks)

[3]

1to 7 ng/mL (after
150 mg IM dose,

reached in ~3 weeks)

[3]

Mechanism of Action and Receptor Binding Profile

Both Medrogestone and MPA are agonists of the progesterone receptor (PR), which is their

primary mechanism of action for therapeutic effects such as endometrial protection and

contraception.[2][4] However, their affinity for other steroid receptors, such as the androgen

receptor (AR) and the glucocorticoid receptor (GR), differs, leading to variations in their side

effect profiles.

MPA is known to bind to the androgen and glucocorticoid receptors, which can result in

androgenic and glucocorticoid-like side effects.[3][5] In contrast, Medrogestone is described

as a "pure progestogen” with weak anti-androgenic activity and minimal affinity for other steroid

receptors at therapeutic doses.[2]

Table 2: Receptor Binding Affinity and Pharmacodynamic Effects
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Medroxyprogesterone
Receptor Medrogestone
Acetate
Potent agonist, but may have
) lower affinity than
Progesterone Receptor (PR) Potent agonist[2]

progesterone in some

models[6]

Androgen Receptor (AR)

Weak anti-androgenic

activity[2]

Binds with high affinity, can
have both agonist and

antagonist effects[5][7]

Glucocorticoid Receptor (GR)

Devoid of glucocorticoid

activity at therapeutic doses|[2]

Binds with considerable
affinity, can elicit

glucocorticoid-like effects[2][8]

Mineralocorticoid Receptor
(MR)

Very weak

antimineralocorticoid activity[2]

Not a primary target

Estrogen Receptor (ER)

Devoid of estrogenic activity[2]

Does not bind to the estrogen

receptor[9]

Below is a diagram illustrating the generalized signaling pathway of progestins via the

progesterone receptor.
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Progesterone Receptor Signaling Pathway

Clinical Efficacy and Side Effect Profile

Direct head-to-head clinical trials comparing Medrogestone and MPA are limited. One study
comparing sequential hormone replacement regimens found both to be effective in treating
climacteric symptoms, with some differences in their effects on lipid profiles. A regimen with
estradiol valerate and MPA was associated with a decrease in LDL cholesterol, while a regimen
with conjugated estrogens and Medrogestone showed an increase in HDL cholesterol.

The side effect profiles of the two drugs are largely influenced by their receptor binding
characteristics. MPA's androgenic and glucocorticoid activity can lead to side effects such as
weight gain, acne, and mood changes.[8] Long-term use of injectable MPA has also been
associated with a loss of bone mineral density.[10] Medrogestone is generally reported to
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have a favorable side effect profile with minimal androgenic or other off-target hormonal effects.

[2]

Table 3: Comparative Clinical Efficacy and Side Effects

Indication/Parameter

Medrogestone

Medroxyprogesterone
Acetate

Hormone Replacement

Effective in combination with

estrogen for endometrial

Widely used and effective for

endometrial protection in

Therapy . . o
protection and symptom relief. combination with estrogen.[11]
Highly effective as a long-
) Used as a progestogen-only T )
Contraception acting injectable contraceptive

contraceptive.[2]

(Depo-Provera).[1]

Gynecological Disorders

Used for amenorrhea and

other menstrual disorders.[2]

Used for endometriosis,
amenorrhea, and abnormal

uterine bleeding.[12]

Common Side Effects

Nausea, depression (generally

infrequent).[2]

Menstrual irregularities, weight
gain, headache, mood
changes.[3][13]

Serious Side Effects

Thrombotic events

(contraindicated).[2]

Thromboembolic disorders,
loss of bone mineral density
(with long-term injectable use),
increased risk of breast cancer
in HRT.[10][11]

Experimental Protocols
Progesterone Receptor Binding Assay (Competitive

Binding)

This assay determines the affinity of a test compound for the progesterone receptor.
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Preparation
Prepare Progesterone Receptor Prepare Radiolabeled Progesterone Prepare Serial Dilutions of
(e.g., from cell lysate or recombinant source) (e.g., [3H]-Progesterone) Test Compound (Medrogestone or MPA)

Incuhation /
\/

Incubate Receptor, Radioligand,
and Test Compound at various concentrations

Sepa;ation

Separate Receptor-Bound and
Unbound Radioligand

(e.g., filtration, centrifugation)

Detection & Analysis

Measure Radioactivity of
Receptor-Bound Fraction

:

Analyze Data to Determine
IC50 and Ki values

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Mouse bioassay for in vivo screening of oestrogen and progesterone antagonists -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 2. Acomparison of the potencies and activities of progestogens used in contraceptives -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 3. Synthetic progestins used in HRT have different glucocorticoid agonist properties -
PubMed [pubmed.nchbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1676145?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676145?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/16533331/
https://pubmed.ncbi.nlm.nih.gov/16533331/
https://pubmed.ncbi.nlm.nih.gov/3427965/
https://pubmed.ncbi.nlm.nih.gov/3427965/
https://pubmed.ncbi.nlm.nih.gov/16125839/
https://pubmed.ncbi.nlm.nih.gov/16125839/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

4. The relationship between affinity of progestins and antiprogestins for the progesterone
receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor:
evidence for heterospecific receptor modulation via the glucocorticoid receptor - PubMed
[pubmed.ncbi.nim.nih.gov]

5. Characterisation of progestins used in hormonal contraception and progesterone via the
progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]

6. Medroxyprogesterone acetate: a steroid with potent progestational activity but low
receptor affinity in the guinea pig uterus - PubMed [pubmed.ncbi.nim.nih.gov]

7. Carl Clauberg / Medical experiments / History / Auschwitz-Birkenau [auschwitz.org]

8. Further studies on a new bioassay of progestational activity (traumatic deciduoma
formation in immature rats) - PubMed [pubmed.nchbi.nlm.nih.gov]

9. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like
effects on in vitro functions of human mononuclear leukocytes - PubMed
[pubmed.ncbi.nim.nih.gov]

10. In vivo characterization of progestins with reduced non-genomic activity in vitro - PubMed
[pubmed.ncbi.nim.nih.gov]

11. Differential off-target glucocorticoid activity of progestins used in endocrine therapy -
PMC [pmc.ncbi.nlm.nih.gov]

12. lekcja.auschwitz.org [lekcja.auschwitz.org]

13. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-
receptor negative MFM-223 human mammary cancer cells via the androgen receptor -
PubMed [pubmed.nchbi.nlm.nih.gov]

To cite this document: BenchChem. [Medrogestone vs. Medroxyprogesterone Acetate: A
Comparative Analysis for the Research Professional]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1676145#medrogestone-versus-
medroxyprogesterone-acetate-a-comparative-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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